molecular formula C10H18OSi B14644321 Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- CAS No. 54781-27-0

Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-

Cat. No.: B14644321
CAS No.: 54781-27-0
M. Wt: 182.33 g/mol
InChI Key: WCSPKZHTHUIMNC-UHFFFAOYSA-N
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Description

Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C10H18Si. It is a silane derivative that features a trimethylsilyl group attached to a 5-methyl-1,5-cyclohexadien-1-yloxy moiety. This compound is of interest in various fields of research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

Precursor+(CH3)3SiClSilane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-+HCl\text{Precursor} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-} + \text{HCl} Precursor+(CH3​)3​SiCl→Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-+HCl

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient mixing and reaction control .

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in modifying biological molecules for enhanced stability and reactivity.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, while the cyclohexadienyl moiety can participate in π-π interactions and other non-covalent interactions. These properties make it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane derivative with the formula (CH3)3SiH.

    Trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]silane: A structurally similar compound with different substituents on the cyclohexadienyl ring.

Uniqueness

Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- is unique due to the presence of the 5-methyl-1,5-cyclohexadien-1-yloxy moiety, which imparts distinct reactivity and stability compared to other silane derivatives .

Properties

CAS No.

54781-27-0

Molecular Formula

C10H18OSi

Molecular Weight

182.33 g/mol

IUPAC Name

trimethyl-(5-methylcyclohexa-1,5-dien-1-yl)oxysilane

InChI

InChI=1S/C10H18OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

WCSPKZHTHUIMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CCC1)O[Si](C)(C)C

Origin of Product

United States

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